6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 5444-34-8
Cat. No.: VC15962575
Molecular Formula: C9H12ClN5
Molecular Weight: 225.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5444-34-8 |
|---|---|
| Molecular Formula | C9H12ClN5 |
| Molecular Weight | 225.68 g/mol |
| IUPAC Name | 6-chloro-1-methyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H12ClN5/c1-3-4-11-7-6-5-12-15(2)8(6)14-9(10)13-7/h5H,3-4H2,1-2H3,(H,11,13,14) |
| Standard InChI Key | QQFIPGOFWNNYIB-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=C2C=NN(C2=NC(=N1)Cl)C |
Introduction
6-Chloro-1-methyl-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is notable for its potential pharmacological properties, which are attributed to its chlorinated pyrazolo ring structure. The presence of nitrogen heteroatoms in a fused ring system is characteristic of many biologically active compounds, suggesting that this compound may have significant applications in medicinal chemistry and drug discovery.
Synthesis Methods
The synthesis of 6-Chloro-1-methyl-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves starting materials such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and other reagents. The synthesis methods often utilize established protocols in organic chemistry, including nucleophilic substitution reactions. Solvents like dioxane or tetrahydrofuran (THF) are commonly used, and the reactions may require heating or refluxing to achieve high yields.
Biological Activities and Potential Applications
Compounds in the pyrazolo[3,4-d]pyrimidine class, including 6-Chloro-1-methyl-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are being researched for their potential biological activities. These activities may include antitumor or antimicrobial effects, although detailed mechanisms of action require further investigation through pharmacological studies. The compound's moderate lipophilicity could influence its bioavailability and pharmacokinetic profile.
Characterization Techniques
Characterization of synthesized compounds like 6-Chloro-1-methyl-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is typically conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume